Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is also known by its IUPAC name, methyl prop-2-yn-1-yl-L-prolinate . This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves the following steps:
- Dissolve methyl indole-5-carboxylate and propargyl bromide in toluene.
- Add tetrabutylammonium bromide as a phase-transfer catalyst.
- Stir the mixture vigorously at room temperature for 6 hours.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
- Recrystallize the residue from diisopropyl ether to obtain the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution: It can participate in Sonogashira cross-coupling reactions, which involve the substitution of the propargyl group.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the oxidizing agent in the presence of visible light.
Substitution: Propargyl bromide and phase-transfer catalysts like tetrabutylammonium bromide are commonly used.
Major Products Formed
Scientific Research Applications
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a synthon in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves its ability to act as a synthon in various chemical reactions. In oxidative reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.
Comparison with Similar Compounds
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Methyl indole-5-carboxylate: This compound is used as a starting material in the synthesis of this compound.
Propargyl bromide: This reagent is used in the N-alkylation reaction to form the target compound.
The uniqueness of this compound lies in its ability to undergo various chemical reactions and its applications in different fields of scientific research.
Properties
IUPAC Name |
methyl 1-prop-2-ynylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRNTMCVMHUZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.